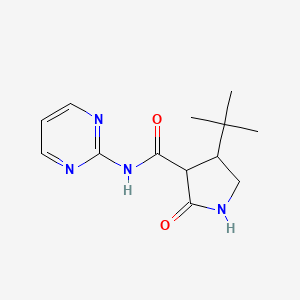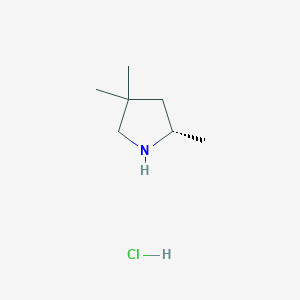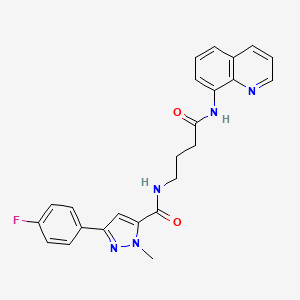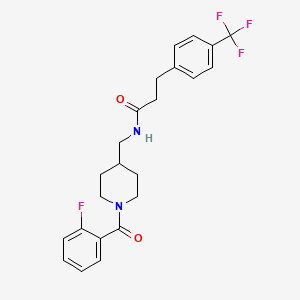
2-(1H-吲唑-5-基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indazol-5-yl)acetonitrile is a heterocyclic compound that contains an indazole ring fused with an acetonitrile group. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indazole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, which imparts unique chemical and biological properties to the compound.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: Indazole derivatives, including 2-(1H-indazol-5-yl)acetonitrile, exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
Target of Action
Indazole-containing compounds, which include 2-(1h-indazol-5-yl)acetonitrile, are known to interact with a variety of biological targets due to their broad range of chemical and biological properties .
Mode of Action
Indazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that the compound interacts with its targets in a way that modulates their function, leading to the observed biological effects.
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammatory responses .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the diverse biological activities of indazole derivatives, it can be inferred that the compound likely induces a range of molecular and cellular changes depending on the specific biological target and context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-indazol-5-yl)acetonitrile. For instance, the compound’s solubility in water and other polar solvents suggests that its action could be influenced by the hydration status of the biological environment . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and interaction with its targets.
生化分析
Biochemical Properties
Compounds containing an indazole nucleus have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been reported to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Cellular Effects
Indazole derivatives have been reported to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) cartilage .
Molecular Mechanism
Indazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of indazole derivatives have been a subject of study in various in vitro and in vivo studies .
Dosage Effects in Animal Models
Indazole derivatives have been studied for their effects at different dosages in animal models .
Metabolic Pathways
Indazole derivatives have been reported to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Indazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Indazole derivatives have been studied for their subcellular localization and any effects on their activity or function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-5-yl)acetonitrile typically involves the formation of the indazole ring followed by the introduction of the acetonitrile group. One common method involves the cyclization of o-nitrobenzyl cyanide with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures.
Another approach involves the use of transition metal-catalyzed reactions. For example, the cyclization of o-haloaryl hydrazones with copper or palladium catalysts can efficiently produce indazole derivatives. These reactions are often performed in solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of 2-(1H-indazol-5-yl)acetonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes using transition metals are preferred for their high efficiency and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.
化学反应分析
Types of Reactions
2-(1H-indazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions, often in the presence of catalysts or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse indazole derivatives with potential biological activities.
相似化合物的比较
Similar Compounds
Indole: Another heterocyclic compound with a similar structure but different biological activities.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its antiparasitic and antifungal properties.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, used in various pharmaceuticals.
Uniqueness
2-(1H-indazol-5-yl)acetonitrile is unique due to its specific indazole structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
属性
IUPAC Name |
2-(1H-indazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRRKEBZJBTOTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000543-14-5 |
Source


|
| Record name | 2-(1H-indazol-5-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2368939.png)

![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoline](/img/structure/B2368947.png)
![4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2368949.png)
![2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2368950.png)
![N-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2368951.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2368954.png)
![3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2368955.png)


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)
![1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368959.png)

